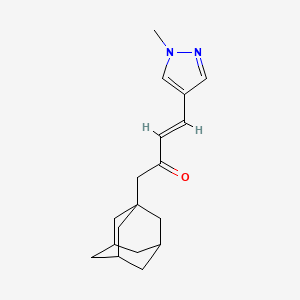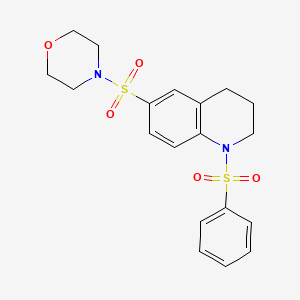![molecular formula C18H19NO4 B4625173 1-(3,4-二甲氧基苯基)-3-[(3-甲氧基苯基)氨基]-2-丙烯-1-酮](/img/structure/B4625173.png)
1-(3,4-二甲氧基苯基)-3-[(3-甲氧基苯基)氨基]-2-丙烯-1-酮
描述
The compound "1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one" is a chemical of significant interest due to its structural complexity and potential applications in various fields of chemistry and materials science. Its synthesis, molecular structure, and properties have been subjects of research to understand its behavior and potential applications better.
Synthesis Analysis
The synthesis of related compounds involves various chemical routes, including the Schiff base ligand formation through condensation reactions and reductive cyclization techniques using specific reductive agents in suitable solvents. For example, the synthesis of similar Schiff base ligands and other complex organic molecules often employs elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic techniques to ensure the accuracy of the synthesized compounds and to study their tautomeric equilibria (Hayvalı et al., 2010; Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using X-ray crystallography, revealing the crystallization patterns, unit cell parameters, and molecular geometry. These studies provide detailed insights into the compound's molecular framework, such as dihedral angles, hydrogen bonding, and stacking interactions, which are crucial for understanding its chemical behavior (Hayvalı et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving related compounds often explore their reactivity under various conditions, including reactions with aniline, o-phenylenediamine, and the study of their cyclization behaviors. These reactions can lead to novel structures with unique properties, illustrating the compound's versatility in synthetic chemistry (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallization behavior, are crucial for understanding how the compound interacts with its environment and its suitability for specific applications. X-ray crystallography provides valuable data on the compound's crystalline structure, which influences its physical properties.
Chemical Properties Analysis
The chemical properties of "1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one" and related compounds are often explored through spectroscopic methods such as FT-IR, UV-visible, NMR, and HRMS techniques. These studies offer insights into the compound's electronic structure, functional groups, and reactivity, crucial for its potential applications in materials science and organic synthesis (Sadgir et al., 2020).
科学研究应用
合成和结构分析
甲氧基和羟基取代的 2'-氨基查耳酮的合成和结构表征,包括与“1-(3,4-二甲氧基苯基)-3-[(3-甲氧基苯基)氨基]-2-丙烯-1-酮”相关的衍生物,已得到广泛研究。这些化合物使用核磁共振、ESI-质谱、FT-IR、UV/Vis 和元素分析等技术进行合成和表征,一些结构通过 X 射线晶体学得到证实。这种全面的表征有助于了解分子几何结构和电子性质,这对于它们在各个领域的潜在应用至关重要 (Sulpizio, Roller, Giester, & Rompel, 2016).
抗氧化活性
对甲氧基取代的氨基查耳酮的研究表明,这些化合物表现出显着的抗氧化活性。这些研究涉及体外评估,例如 DPPH 测试和超氧化物歧化酶模拟活性评估。这些发现表明甲氧基取代化合物在开发抗氧化剂中的潜力,突出了甲氧基取代基团定位对于增强抗氧化特性的重要性 (Sulpizio, Roller, Giester, & Rompel, 2016).
生物和医学应用
多项研究探索了与“1-(3,4-二甲氧基苯基)-3-[(3-甲氧基苯基)氨基]-2-丙烯-1-酮”结构相似的化合物的潜在生物和医学应用。例如,已经研究了衍生物的 Src 激酶抑制特性,为设计用于癌症治疗和其他与激酶活性异常相关的疾病的有效抑制剂提供了见解 (Boschelli et al., 2001).
光物理性质
已经研究了具有甲氧基的化合物的な光物理性质,揭示了它们的发射性质和在光电器件中的潜在应用。对类似化合物的 BF₂配合物的研究显示出多种变色性、聚集或结晶诱导的发射和自组装效应,表明它们在开发具有可调光学性质的高级材料中很有用 (Galer, Korošec, Vidmar, & Šket, 2014).
属性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(3-methoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-15-6-4-5-14(12-15)19-10-9-16(20)13-7-8-17(22-2)18(11-13)23-3/h4-12,19H,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVVZISHRWSBEP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dimethoxy-phenyl)-3-(3-methoxy-phenylamino)-propenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4625090.png)

![2-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4625107.png)
![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4625124.png)
![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)
![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)
![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)
![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)